2,3,4,5,6-Pentafluorobenzylzinc chloride

Overview

Description

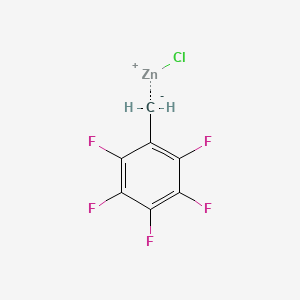

2,3,4,5,6-Pentafluorobenzylzinc chloride is an organometallic reagent used in pharmaceutical research, specifically in drug synthesis applications . It facilitates the generation of selective compounds, which is critical for research into the treatment of complex diseases .

Molecular Structure Analysis

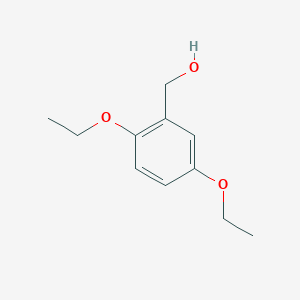

The linear formula for 2,3,4,5,6-Pentafluorobenzylzinc chloride is C6F5CH2ZnCl . The molecular weight is 281.93 .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.99 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Polymer Chemistry Applications

- Postpolymerization Modification : 2,3,4,5,6-Pentafluorobenzylzinc chloride demonstrates a high reactivity towards para-fluoro substitution with thiols, making it a valuable reagent in polymer chemistry for the creation of versatile precursors for subsequent modifications. This reactivity facilitates quantitative azide–para-fluoro substitution, allowing for a wide range of onward modifications with click-like efficiencies (Noy et al., 2019).

Analytical Chemistry and Mass Spectrometry

- Derivatization for GC-MS Analysis : The compound has been used to derivatize keto steroids for analysis by electron-capture gas-liquid chromatography (GLC), highlighting its role in enhancing the detection of specific analytes (Youngdale, 1976). Additionally, pentafluorobenzyl derivatives have been shown to improve the mass spectral characterization of alkyl and hydroxyalkyl-nucleobase DNA adducts, demonstrating enhanced sensitivity and specificity for gas chromatography with electron capture negative ion mass spectrometry (GC-ECNI-MS) analysis (Saha et al., 1989).

- Derivatizing Agent for Anions : Pentafluorobenzyl p-toluenesulphonate, related to 2,3,4,5,6-Pentafluorobenzylzinc chloride, serves as a derivatizing agent for inorganic anions, enhancing the volatility and detectability of these anions in gas chromatography (GC) with electron-capture detection (Funazo et al., 1985).

Organic Synthesis

- Synthesis of Hydroxylamine Derivatives : It facilitates the synthesis of N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide, which, after specific reactions, yields O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. This compound is pivotal in derivatizing steroids for their analysis, showcasing the reagent's role in creating sensitive analytical methods for bioactive compounds (Youngdale, 1976).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 . It has hazard statements H225 - H302 - H319 - H335 - H351 and precautionary statements P210 - P280 - P301 + P312 + P330 - P305 + P351 + P338 - P370 + P378 - P403 + P235 . It is considered dangerous and its target organs are the respiratory system .

properties

IUPAC Name |

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFKKLEMKJJJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorobenzylzinc chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)